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Compound of Interest

2-((2-Amino-4-
Compound Name:
nitrophenyl)amino)ethanol

Cat. No.: B1232042

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic characteristics of
2-((2-Amino-4-nitrophenyl)amino)ethanol (CAS Number: 56932-44-6). Due to the limited
availability of public experimental spectra for this specific compound, this guide presents
predicted spectroscopic data based on its chemical structure and data from analogous
compounds. It also outlines detailed experimental protocols for acquiring such data, serving as
a valuable resource for researchers involved in the synthesis, characterization, and application
of this molecule.

Chemical Structure and Properties

o IUPAC Name: 2-((2-Amino-4-nitrophenyl)amino)ethanol

Synonyms: N1-(2-Hydroxyethyl)-4-nitro-o-phenylenediamine, HC Yellow No. 5

CAS Number: 56932-44-6[1]

Molecular Formula: CsH11N3O3[1]

Molecular Weight: 197.19 g/mol [1]

Predicted Spectroscopic Data
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The following tables summarize the predicted spectroscopic data for 2-((2-Amino-4-

nitrophenyl)amino)ethanol based on the analysis of its functional groups (primary and

secondary aromatic amines, a primary alcohol, and a nitroaromatic ring).

Chemical Shift (9,

Multiplicity Number of Protons  Assignment
ppm)
~7.8-8.0 d 1H Ar-H ortho to NO2
Ar-H ortho to NH and
~76-7.8 dd 1H
meta to NO:z
Ar-H ortho to NH2 and
~6.8-7.0 d 1H
meta to NO:z
~5.0-55 brs 2H Ar-NH:2
~45-5.0 brs 1H Ar-NH-CH:2
~3.7-3.9 t 2H -CH2-OH
~3.3-35 t 2H Ar-NH-CHa2-
~2.0-3.0 brs 1H -OH

Solvent: DMSO-de d: doublet, dd: doublet of doublets, t: triplet, br s: broad singlet

Table 2: Predicted **C NMR Spectral Data
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Chemical Shift (6, ppm) Assighment
~150 - 155 C-NH:z

~145 - 150 C-NO2

~135 - 140 C-NH
~125-130 Ar-CH
~115-120 Ar-CH

~110- 115 Ar-CH

~60 - 65 -CH2-OH

~45 - 50 Ar-NH-CHa2-

Solvent: DMSO-ds

Table 3: Predicted Infrared (IR) Spectral Data

Wavenumber (cm~?)

Intensity

Assignment

O-H stretch (alcohol), N-H

3450 - 3300 Strong, Broad ]

stretch (amines)
3100 - 3000 Medium Aromatic C-H stretch
2950 - 2850 Medium Aliphatic C-H stretch

N-H bend (amine), C=C stretch
1620 - 1590 Strong )

(aromatic)
1550 - 1475 Strong N-O asymmetric stretch (nitro)
1350 - 1300 Strong N-O symmetric stretch (nitro)
1300 - 1200 Medium C-N stretch (aromatic amine)
1100 - 1000 Strong C-O stretch (primary alcohol)

Sample Preparation: KBr pellet or ATR
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Table 4: Predicted Mass Spectrometry (MS) Data

m/z Relative Intensity (%) Assighment

197 High [M]* (Molecular lon)
166 Medium [M - CH20H]*

151 Medium [M - NO2]*

135 High [M - CH20H - NOJ*

lonization Mode: Electron lonization (El)

Molar Absorptivity

Amax (nm) (&, L:mol-* 1 Solvent Assignment
g, L'-mol~*-cm-

T — TU* transition

~230 - 250 High Ethanol ]
(aromatic system)
n — TT* transition
~380 - 420 Medium Ethanol (nitroaniline

chromophore)

Experimental Protocols

The following are detailed methodologies for the spectroscopic analysis of 2-((2-Amino-4-
nitrophenyl)amino)ethanol.

Nuclear Magnetic Resonance (NMR) Spectroscopy

e Instrumentation: A 400 MHz or higher field NMR spectrometer.

o Sample Preparation: Dissolve approximately 5-10 mg of the compound in 0.5-0.7 mL of
deuterated dimethyl sulfoxide (DMSO-ds).

e 'H NMR Acquisition:

o Acquire a one-dimensional proton spectrum.
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o Typical parameters: 16-32 scans, a spectral width of 16 ppm, a relaxation delay of 1-2
seconds.

o Process the data with a line broadening of 0.3 Hz.

o Reference the spectrum to the residual solvent peak of DMSO-de at 2.50 ppm.

13C NMR Acquisition:

o Acquire a one-dimensional carbon spectrum with proton decoupling.

o Typical parameters: 1024-4096 scans, a spectral width of 240 ppm, a relaxation delay of
2-5 seconds.

o Process the data with a line broadening of 1-2 Hz.

o Reference the spectrum to the solvent peak of DMSO-ds at 39.52 ppm.

Infrared (IR) Spectroscopy

Instrumentation: A Fourier-transform infrared (FTIR) spectrometer.

Sample Preparation (KBr Pellet):

o Grind 1-2 mg of the sample with approximately 100-200 mg of dry potassium bromide
(KBr) in an agate mortar and pestle until a fine, uniform powder is obtained.

o Transfer the powder to a pellet press and apply pressure to form a transparent or
translucent pellet.

Sample Preparation (Attenuated Total Reflectance - ATR):

o Place a small amount of the solid sample directly onto the ATR crystal.

o Apply pressure using the anvil to ensure good contact between the sample and the
crystal.

Data Acquisition:
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o Record the spectrum over a range of 4000-400 cm~—1.

o Perform a background scan of the empty sample compartment or the clean ATR crystal
before scanning the sample.

o Typically, 16-32 scans are co-added to improve the signal-to-noise ratio.

Mass Spectrometry (MS)

¢ Instrumentation: A mass spectrometer with an electron ionization (EI) source, coupled to a
gas chromatograph (GC) or with a direct insertion probe.

e Sample Introduction:

o GC-MS: Dissolve the sample in a suitable volatile solvent (e.g., methanol, ethyl acetate)
and inject it into the GC. Use a capillary column suitable for separating aromatic amines.

o Direct Insertion Probe: Place a small amount of the solid sample in a capillary tube and

insert it directly into the ion source.

o Data Acquisition:

o EI Conditions: Use a standard electron energy of 70 eV.

o Mass Range: Scan a mass-to-charge (m/z) range of 40-500 amul.

o The temperature of the ion source is typically maintained at 200-250 °C.
UV-Visible (UV-Vis) Spectroscopy
¢ Instrumentation: A dual-beam UV-Vis spectrophotometer.
e Sample Preparation:

o Prepare a stock solution of the compound in a UV-grade solvent such as ethanol or
methanol at a concentration of approximately 1 mg/mL.

o Dilute the stock solution to obtain a final concentration that gives an absorbance reading
between 0.1 and 1.0. A typical concentration would be in the range of 1-10 pg/mL.
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o Data Acquisition:

o

Use a matched pair of quartz cuvettes (1 cm path length).

[¢]

Use the pure solvent as a reference.
o Scan the wavelength range from 200 to 700 nm.
o Record the wavelengths of maximum absorbance (Amax).

Visualization of Analytical Workflow

The following diagram illustrates a logical workflow for the comprehensive spectroscopic
analysis of 2-((2-Amino-4-nitrophenyl)amino)ethanol.
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Caption: Workflow for the spectroscopic characterization of a synthesized compound.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUQO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of ress uasti
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and industry. Email: info@benchchem.com
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